molecular formula C14H9ClF3NOS B5704407 2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide

2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide

Cat. No. B5704407
M. Wt: 331.7 g/mol
InChI Key: PXWXMTWLQBGMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide is a chemical compound that has been widely used in scientific research due to its numerous biochemical and physiological effects. This compound is also known as TFB and has been synthesized using various methods to study its mechanism of action and potential applications in the field of medicine and biotechnology.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide involves the inhibition of certain enzymes that are involved in various cellular processes such as protein synthesis and DNA replication. TFB binds to the active site of these enzymes and prevents their activity, leading to the inhibition of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide has been shown to have numerous biochemical and physiological effects. These effects include the inhibition of cancer cell growth and the modulation of immune system activity. TFB has also been shown to have anti-inflammatory properties and can reduce the production of certain cytokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable and consistent reagent for scientific research. However, one of the limitations of using TFB is its potential toxicity, which requires careful handling and safety precautions.

Future Directions

For the study of TFB include investigating its potential as an immunomodulatory agent and as a therapeutic agent for the treatment of various types of cancer.

Synthesis Methods

The synthesis of 2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide can be achieved using different methods. One of the most commonly used methods is the reaction of 2-chlorobenzoic acid with 2-[(trifluoromethyl)thio]aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This method yields a high purity product that can be further purified using recrystallization.

Scientific Research Applications

2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide has been used in various scientific research applications. One of the most significant applications is the study of its potential as an anticancer agent. Studies have shown that TFB inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes that are essential for cancer cell proliferation.

properties

IUPAC Name

2-chloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NOS/c15-10-6-2-1-5-9(10)13(20)19-11-7-3-4-8-12(11)21-14(16,17)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWXMTWLQBGMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2SC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide

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